molecular formula C21H15N3O2 B14888151 5-Cyano-2-(Fmoc-amino)pyridine

5-Cyano-2-(Fmoc-amino)pyridine

Cat. No.: B14888151
M. Wt: 341.4 g/mol
InChI Key: JOJVPSBDBBZLFB-UHFFFAOYSA-N
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Description

5-Cyano-2-(Fmoc-amino)pyridine: is an organic compound widely used in scientific research. The compound features a pyridine ring substituted with a cyano group at the 5-position and an Fmoc-protected amino group at the 2-position. The Fmoc (fluorenylmethoxycarbonyl) group is a base-labile protecting group commonly used in organic synthesis, particularly in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-2-(Fmoc-amino)pyridine typically involves the introduction of the Fmoc group to the amino group of 5-cyano-2-aminopyridine. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated synthesis equipment and continuous flow reactors to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-2-(Fmoc-amino)pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Deprotection Reactions: Piperidine is commonly used to remove the Fmoc group.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Deprotection Reactions: The primary product is 5-cyano-2-aminopyridine.

Scientific Research Applications

Chemistry: 5-Cyano-2-(Fmoc-amino)pyridine is used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and cyclic peptides.

Biology: In biological research, it is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays.

Medicine: The compound is used in the development of peptide-based therapeutics due to its stability and ease of incorporation into peptide chains.

Industry: In the pharmaceutical industry, it is used in the synthesis of peptide drugs and other bioactive compounds.

Mechanism of Action

The mechanism of action of 5-Cyano-2-(Fmoc-amino)pyridine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to reveal the free amine. This allows for the stepwise addition of amino acids to build the desired peptide sequence .

Comparison with Similar Compounds

  • 2-Cyano-5-(Fmoc-amino)pyridine
  • 5-Amino-2-cyanopyridine
  • Fmoc-protected amino acids

Comparison: 5-Cyano-2-(Fmoc-amino)pyridine is unique due to the presence of both the cyano and Fmoc-protected amino groups, which provide specific reactivity and protection during synthesis. Compared to other Fmoc-protected amino acids, it offers additional functionality due to the cyano group, which can participate in further chemical modifications .

Properties

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(5-cyanopyridin-2-yl)carbamate

InChI

InChI=1S/C21H15N3O2/c22-11-14-9-10-20(23-12-14)24-21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19H,13H2,(H,23,24,25)

InChI Key

JOJVPSBDBBZLFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C#N

Origin of Product

United States

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